molecular formula C7H8F6N2O2 B11530622 2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide

2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide

Cat. No.: B11530622
M. Wt: 266.14 g/mol
InChI Key: BCACRRQJQQITLG-UHFFFAOYSA-N
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Description

2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide is a synthetic compound known for its unique chemical structure and properties. The presence of trifluoromethyl groups and an aziridine ring makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide typically involves the reaction of aziridine derivatives with trifluoromethyl-containing reagents. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form .

Chemical Reactions Analysis

Types of Reactions

2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups and aziridine ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-{[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy}-N-methylacetamide include:

  • 2-{[2,2-bis(trifluoromethyl)-1-aziridinyl]oxy}-2-methylmalonamide
  • N-Benzyloxy-2,2-bis(trifluoromethyl)aziridine

Uniqueness

The uniqueness of this compound lies in its specific combination of trifluoromethyl groups and an aziridine ring, which imparts distinct chemical and physical properties. These properties make it valuable for various applications that require high reactivity and stability.

Properties

Molecular Formula

C7H8F6N2O2

Molecular Weight

266.14 g/mol

IUPAC Name

2-[2,2-bis(trifluoromethyl)aziridin-1-yl]oxy-N-methylacetamide

InChI

InChI=1S/C7H8F6N2O2/c1-14-4(16)2-17-15-3-5(15,6(8,9)10)7(11,12)13/h2-3H2,1H3,(H,14,16)

InChI Key

BCACRRQJQQITLG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CON1CC1(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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